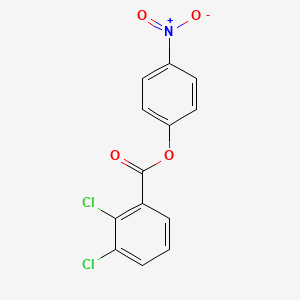
4-Nitrophenyl 2,3-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2,3-dichlorobenzoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring and a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,3-dichlorobenzoate typically involves the esterification of 4-nitrophenol with 2,3-dichlorobenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2,3-dichlorobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzoate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Reduction: The major product formed is 4-aminophenyl 2,3-dichlorobenzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
4-Nitrophenyl 2,3-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2,3-dichlorobenzoate involves its interaction with target molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the ester linkage can be hydrolyzed by esterases, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the dichlorobenzoate moiety.
2,3-Dichlorobenzoic acid: Contains the dichlorobenzoate moiety but lacks the nitrophenyl group.
4-Nitrophenyl chloroformate: Contains a nitrophenyl group but has a chloroformate moiety instead of dichlorobenzoate.
Uniqueness
4-Nitrophenyl 2,3-dichlorobenzoate is unique due to the combination of its nitrophenyl and dichlorobenzoate groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H7Cl2NO4 |
|---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
(4-nitrophenyl) 2,3-dichlorobenzoate |
InChI |
InChI=1S/C13H7Cl2NO4/c14-11-3-1-2-10(12(11)15)13(17)20-9-6-4-8(5-7-9)16(18)19/h1-7H |
InChI Key |
VKDWNUZMNZBWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















